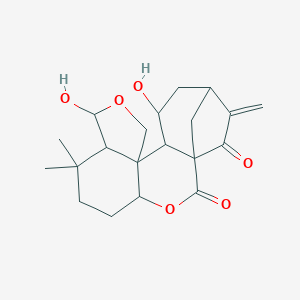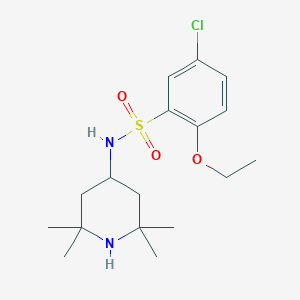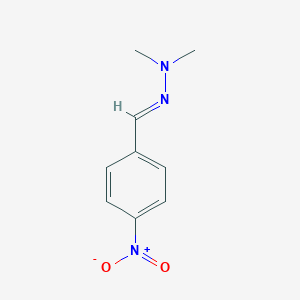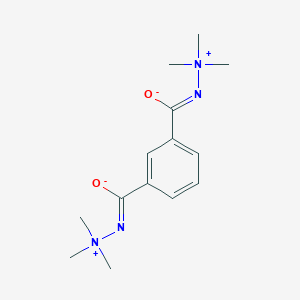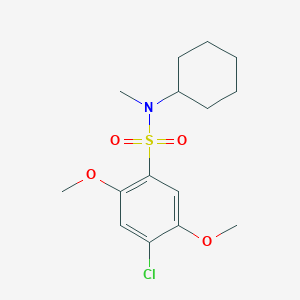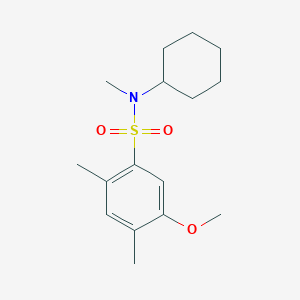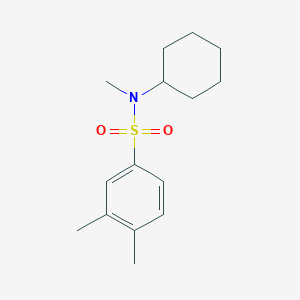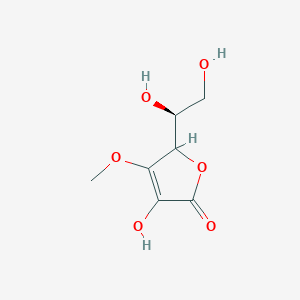
3-O-Methylascorbic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Methylascorbic acid, also known as Ester-C, is a water-soluble vitamin C derivative that has been widely researched for its potential health benefits. Unlike traditional vitamin C, which can cause gastrointestinal discomfort and has a short half-life, 3-O-Methylascorbic acid has been shown to have improved bioavailability and longer-lasting effects.
Wirkmechanismus
The mechanism of action of 3-O-Methylascorbic acid is believed to be similar to that of traditional vitamin C. Both compounds are antioxidants that can neutralize free radicals and protect against oxidative stress. However, 3-O-Methylascorbic acid has been shown to have improved stability and bioavailability, which could make it a more effective antioxidant than traditional vitamin C.
Biochemical and Physiological Effects:
Studies have shown that 3-O-Methylascorbic acid may have a range of biochemical and physiological effects. For example, it has been suggested that this compound may help to improve skin hydration and reduce the appearance of fine lines and wrinkles. Additionally, it has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory skin conditions. Other potential benefits of 3-O-Methylascorbic acid include enhanced immune function, improved wound healing, and protection against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-O-Methylascorbic acid in lab experiments is its improved stability and bioavailability. This can make it easier to work with and more effective than traditional vitamin C. However, there are also some limitations to using this compound. For example, it may be more expensive than traditional vitamin C, and there may be fewer suppliers available. Additionally, some researchers may prefer to use traditional vitamin C due to its long history of use and well-established safety profile.
Zukünftige Richtungen
There are many potential future directions for research on 3-O-Methylascorbic acid. Some of the areas that could be explored include its role in skin health, immune function, and oxidative stress. Additionally, it may be interesting to investigate the potential use of this compound in the treatment of inflammatory conditions, such as arthritis or inflammatory bowel disease. Finally, further research could be done to explore the safety and efficacy of 3-O-Methylascorbic acid in different populations, such as children or the elderly.
Conclusion:
In conclusion, 3-O-Methylascorbic acid is a promising compound that has been shown to have a range of potential health benefits. Its improved stability and bioavailability make it an attractive alternative to traditional vitamin C, and it has been the subject of numerous scientific studies. While there are some limitations to using this compound, such as cost and availability, there are many potential future directions for research in this area. Overall, 3-O-Methylascorbic acid is a compound that is worthy of continued scientific investigation.
Synthesemethoden
3-O-Methylascorbic acid is typically synthesized through the esterification of ascorbic acid with methanol. This process involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the reaction. The resulting product is a stable, non-acidic form of vitamin C that can be easily incorporated into various formulations.
Wissenschaftliche Forschungsanwendungen
3-O-Methylascorbic acid has been the subject of numerous scientific studies, with research focusing on its potential health benefits. Some of the areas of research include its role in skin health, immune function, and oxidative stress. Studies have shown that 3-O-Methylascorbic acid may have antioxidant and anti-inflammatory properties, which could make it a useful ingredient in skincare products. Additionally, it has been suggested that 3-O-Methylascorbic acid may help to enhance immune function and protect against oxidative stress.
Eigenschaften
CAS-Nummer |
13443-57-7 |
|---|---|
Produktname |
3-O-Methylascorbic acid |
Molekularformel |
C7H10O6 |
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C7H10O6/c1-12-6-4(10)7(11)13-5(6)3(9)2-8/h3,5,8-10H,2H2,1H3/t3-,5?/m0/s1 |
InChI-Schlüssel |
HFSCYDMAVALOIA-WWLRPLJCSA-N |
Isomerische SMILES |
COC1=C(C(=O)OC1[C@H](CO)O)O |
SMILES |
COC1=C(C(=O)OC1C(CO)O)O |
Kanonische SMILES |
COC1=C(C(=O)OC1C(CO)O)O |
Synonyme |
3-O-methyl-L-ascorbic acid 3-O-methylascorbic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



